Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate is a structurally unique compound. To understand it better, let’s break down its name:
Tert-butyl: Refers to the tert-butyl group (tert-butyl isobutyl) attached to the azetidine ring.
Azetidine: A four-membered ring containing three carbon atoms and one nitrogen atom.
Hydroxyazetidine: The azetidine ring with an additional hydroxyl group.
Carboxylate: The carboxylic acid functional group.
Preparation Methods
Synthetic Routes::
Cyclobutane Ring Formation:
Boronic Ester Reaction:
- Information on large-scale industrial production methods is limited due to the compound’s relative novelty.
Chemical Reactions Analysis
Reactivity: Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate can undergo various reactions
Common Reagents: Tert-butyl lithium, boronic esters, and other nucleophiles.
Scientific Research Applications
Medicinal Chemistry: Exploration of its potential as a drug scaffold.
Chemical Biology: Investigating its interactions with biological targets.
Industry: Possible applications in materials science.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Uniqueness: Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate stands out due to its strained ring system and functional groups.
Similar Compounds: While information on similar compounds is scarce, exploring related azetidines and cyclobutanes could provide valuable insights.
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 3-(1-azabicyclo[1.1.0]butan-3-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-9(2,3)16-8(14)12-6-11(15,7-12)10-4-13(10)5-10/h15H,4-7H2,1-3H3 |
InChI Key |
KCJOMTVEEGVHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C23CN2C3)O |
Origin of Product |
United States |
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